Strategic Synthesis of 3-Formyl-1H-indazole-5-carbonitrile
Strategic Synthesis of 3-Formyl-1H-indazole-5-carbonitrile
Technical Whitepaper | Chemical Development Series
Executive Summary
The moiety 3-formyl-1H-indazole-5-carbonitrile represents a high-value pharmacophore in medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., VEGFR, FGFR inhibitors). The simultaneous presence of the C5-nitrile (an electron-withdrawing, metabolic handle) and the C3-aldehyde (a versatile electrophile for reductive aminations or olefinations) presents a unique synthetic challenge.
Classically, 3-formylindazoles are accessed via the oxidation of 3-methylindazoles or the lithiation/formylation of 3-haloindazoles. However, these routes often suffer from poor atom economy, toxic selenium waste (SeO₂ oxidation), or functional group incompatibility (lithiation in the presence of a nitrile).
This guide prioritizes a Ring-Contraction/Expansion Strategy (The Nitrosation Protocol) as the primary, high-fidelity route. This method utilizes the nitrosative rearrangement of 5-cyanoindole, offering superior scalability and avoiding transition metal catalysis. A secondary "Classical" route is provided for laboratories where the indole precursor is unavailable.[1]
Retrosynthetic Analysis & Strategic Logic
The synthesis is approached through two distinct disconnections. The choice depends heavily on the availability of starting materials and the scale of production.[1]
Pathway A: The Indole Nitrosation Rearrangement (Recommended)
This route exploits the reactivity of electron-deficient indoles towards nitrous acid.[1] It is a "hidden gem" in heterocyclic chemistry that converts a 5-substituted indole directly into the corresponding 3-formylindazole in a single pot.[1]
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Mechanism: C3-nitrosation of the indole
formation of an indolenine oximengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> hydrolysis/rearrangement to the indazole. -
Advantage: One step; avoids protecting groups; nitrile-compatible.[1][2]
Pathway B: The Oxidative Functionalization (Classical)
This route constructs the indazole core first (usually as the 3-methyl variant) and then oxidizes the methyl group.[1]
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Mechanism: Diazotization of 2-amino-5-cyanoacetophenone
Cyclizationngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> Radical or SeO₂ oxidation. -
Disadvantage: SeO₂ is toxic; radical bromination/hydrolysis can hydrolyze the nitrile.[1]
Logic Diagram (Graphviz)[1]
Figure 1: Retrosynthetic comparison showing the direct Indole-to-Indazole route (Left) vs. the stepwise Methyl-Indazole oxidation (Right).[3]
Primary Protocol: Nitrosation of 5-Cyanoindole
This protocol is adapted from the optimized procedure by Chevalier et al. (2016).[1] It is selected for its operational simplicity and high tolerance for electron-withdrawing groups like the nitrile at C5.[1]
Materials & Reagents
| Reagent | Equiv.[1][4][5] | Role | Critical Attribute |
| 5-Cyanoindole | 1.0 | Substrate | Purity >98% essential |
| Sodium Nitrite (NaNO₂) | 8.0 | Nitrosating Agent | Freshly prepared aq.[1] solution |
| HCl (2N, aq) | 7.0 | Acid Catalyst | Controls pH for NO generation |
| DMF | Solvent | Medium | Stabilizes the intermediate |
Step-by-Step Methodology
Step 1: Preparation of the Nitrosating Mixture
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Charge a round-bottom flask with NaNO₂ (8.0 equiv) .
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Dissolve in deionized water (approx. 1.6 mL per mmol of substrate).[1][5]
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Cool the mixture to 0 °C using an ice/water bath.
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Critical Step: Slowly add 2N HCl (7.0 equiv) dropwise.
Step 2: Addition of Substrate
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Dissolve 5-cyanoindole (1.0 equiv) in a minimum volume of DMF.
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Add the indole solution dropwise to the nitrosating mixture at 0 °C .
-
Rate Control: Addition should take ~15–20 minutes to prevent exotherms that lead to tar formation.[1]
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Step 3: Reaction & Rearrangement
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Allow the reaction to warm to Room Temperature (25 °C) .
-
Stir for 3–6 hours .
Step 4: Workup & Purification
-
Dilute the reaction mixture with EtOAc and wash extensively with Water (3x) to remove DMF.[1]
-
Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.
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Purification: The crude product is often pure enough (>90%).[1] If necessary, recrystallize from EtOH or purify via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).
Expected Yield: 65–75% Appearance: Pale yellow to off-white solid.[1]
Alternative Protocol: Oxidation of 3-Methyl-1H-indazole-5-carbonitrile[1]
Use this route only if 5-cyanoindole is unavailable.[1] This method requires the synthesis of the 3-methyl precursor first.[1]
Synthesis of 3-Methyl Precursor[1]
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Reagents: 2-Amino-5-cyanophenone, NaNO₂, SnCl₂·2H₂O.[1]
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Procedure: Diazotize the aniline at 0 °C, then reduce in situ with Stannous Chloride to form the hydrazine, which spontaneously cyclizes to 3-methyl-1H-indazole-5-carbonitrile .
Selenium Dioxide Oxidation (The Riley Oxidation)[1]
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Caution: Selenium is highly toxic.[1]
-
Protocol:
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Drawback: Often yields over-oxidized carboxylic acid byproducts or incomplete conversion.[1]
Analytical Validation (Self-Validating System)[1]
To ensure the integrity of the synthesized 3-Formyl-1H-indazole-5-carbonitrile , the following spectral features must be confirmed.
| Technique | Diagnostic Signal | Structural Confirmation |
| ¹H NMR (DMSO-d₆) | δ 10.1–10.2 ppm (s, 1H) | Aldehyde proton (-CHO) .[1] Confirms oxidation state at C3.[1] |
| ¹H NMR (DMSO-d₆) | δ ~14.0 ppm (br s, 1H) | Indazole NH . Confirms the ring is closed and unsubstituted at N1. |
| ¹H NMR (DMSO-d₆) | δ ~8.5 ppm (s, 1H) | H4 Proton . Deshielded by the adjacent C3-carbonyl and C5-nitrile.[1] |
| IR Spectroscopy | 2230 cm⁻¹ | C≡N stretch . Confirms the nitrile is intact. |
| IR Spectroscopy | 1680–1700 cm⁻¹ | C=O stretch .[1] Confirms the aldehyde.[1][3][5] |
| HRMS (ESI-) | [M-H]⁻ = 170.03 | Confirms molecular formula C₉H₅N₃O.[1] |
Troubleshooting & Critical Control Points
Workflow Logic Diagram
Figure 2: Decision matrix for monitoring the nitrosation reaction.
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Stalled Reaction: If the intermediate N-nitroso compound (often green/blue) persists, the acidity is likely insufficient.[1] Add small aliquots of conc. HCl or warm to 50 °C.
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Solubility Issues: The 5-cyano derivative is sparingly soluble.[1] Ensure high dilution in DMF or use NMP if precipitation occurs too early.[1]
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N1-Formylation: Occasionally, the aldehyde may attach to N1 under Vilsmeier conditions (not applicable here, but common in other routes).[1] The Nitrosation route specifically targets C3.[1]
References
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Chevalier, A., et al. (2016).[1] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 6, 38765-38768. Core Reference: Establishes the primary nitrosation protocol.
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Lefebvre, V., et al. (2010).[1][2] "General Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry, 75(8), 2730–2732. Context: Discusses the stability of the 5-cyanoindazole core.
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Baraldi, P. G., et al. (2004).[1] "Synthesis and biological activity of 3-substituted indazoles." Bioorganic & Medicinal Chemistry, 12(15), 3961-3973. Context: Medicinal chemistry applications of 3-formylindazoles.[1]
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Organic Syntheses. (2020).[1][4] "Preparation of 1H-Indazole-3-carbonitrile." Org.[1][2][4][6] Synth. 2020, 97, 314-326.[4] Context: Validates the handling of cyano-indazoles and C3 functionalization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]
